molecular formula C12H11FN2O B10904572 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

Cat. No.: B10904572
M. Wt: 218.23 g/mol
InChI Key: LLDRXMIRGZIOKU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline is a chemical compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom at the 5-position of the aniline ring and a pyridin-4-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 5-fluoro-2-nitroaniline, undergoes a nucleophilic substitution reaction with 4-pyridinemethanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 5-fluoro-2-(pyridin-4-ylmethoxy)nitrobenzene.

    Reduction Reaction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Research: It serves as a probe or ligand in various biological assays to study enzyme activities and receptor interactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The pyridin-4-ylmethoxy group contributes to the overall stability and specificity of the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(pyridin-3-ylmethoxy)aniline
  • 5-Fluoro-2-(pyridin-2-ylmethoxy)aniline
  • 5-Fluoro-2-(pyridin-4-ylmethoxy)benzene

Uniqueness

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the fluorine atom and the pyridin-4-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2

InChI Key

LLDRXMIRGZIOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)OCC2=CC=NC=C2

Origin of Product

United States

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